molecular formula C12H11NO2 B2667558 (2R)-2-Quinolin-7-ylpropanoic acid CAS No. 2248186-83-4

(2R)-2-Quinolin-7-ylpropanoic acid

Cat. No.: B2667558
CAS No.: 2248186-83-4
M. Wt: 201.225
InChI Key: NUGISDPGHPGKAW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Quinolin-7-ylpropanoic acid is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.225. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-Quinolin-7-ylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-Quinolin-7-ylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-quinolin-7-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(12(14)15)10-5-4-9-3-2-6-13-11(9)7-10/h2-8H,1H3,(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGISDPGHPGKAW-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=CC=N2)C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=CC=N2)C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of (2R)-2-Quinolin-7-ylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2R)-2-Quinolin-7-ylpropanoic Acid: Structure, Properties, and Synthesis

Abstract

(2R)-2-Quinolin-7-ylpropanoic acid is a chiral molecule belonging to the broader class of quinoline derivatives and 2-arylpropanoic acids. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties[1][2][3][4][5]. This guide provides a comprehensive technical overview of (2R)-2-Quinolin-7-ylpropanoic acid, addressing its chemical structure, predicted physicochemical properties, proposed stereoselective synthetic routes, and potential for future research and drug development. Given the limited direct literature on this specific enantiomer, this guide synthesizes information from related quinoline carboxylic acids and established methodologies for chiral 2-arylpropanoic acid synthesis to provide a robust starting point for researchers.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged structure in drug discovery[2][3]. Its derivatives are known to exhibit a vast array of biological activities, which has led to the development of numerous successful therapeutic agents[1][4]. The versatility of the quinoline nucleus allows for functionalization at various positions, enabling the fine-tuning of pharmacological and pharmacokinetic properties[1][5]. The introduction of a chiral propanoic acid moiety at the 7-position of the quinoline ring, as seen in (2R)-2-Quinolin-7-ylpropanoic acid, introduces a stereocenter that can be crucial for specific interactions with biological targets, a well-established principle in pharmacology.

Chemical Structure and Physicochemical Properties

The fundamental structure of (2R)-2-Quinolin-7-ylpropanoic acid consists of a quinoline ring substituted at the 7-position with a propanoic acid group, where the stereogenic center at the alpha-carbon has an (R)-configuration.

G start 7-Bromoquinoline intermediate1 7-Quinolinylacetonitrile start->intermediate1 1. Pd-catalyzed cyanation intermediate2 7-Quinolinylacetic acid intermediate1->intermediate2 2. Hydrolysis intermediate3 Chiral Oxazolidinone Derivative intermediate2->intermediate3 3. Evans Asymmetric Alkylation (Chiral auxiliary attachment) product (2R)-2-Quinolin-7-ylpropanoic acid intermediate3->product 4. Methylation & Auxiliary Cleavage

Caption: Proposed synthetic workflow for (2R)-2-Quinolin-7-ylpropanoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on the Evans Asymmetric Alkylation, a well-established method for the synthesis of chiral carboxylic acids.

Step 1: Synthesis of 7-Quinolinylacetic acid

  • Cyanation of 7-Bromoquinoline: 7-Bromoquinoline is subjected to a palladium-catalyzed cyanation reaction (e.g., using Zn(CN)₂ and a Pd catalyst like Pd(PPh₃)₄) to yield 7-quinolinylacetonitrile.

  • Hydrolysis: The resulting nitrile is then hydrolyzed under acidic or basic conditions to afford 7-quinolinylacetic acid.

Step 2: Evans Asymmetric Alkylation

  • Chiral Auxiliary Attachment: 7-Quinolinylacetic acid is coupled to a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, using a coupling agent like pivaloyl chloride to form the N-acyloxazolidinone.

  • Enolate Formation and Alkylation: The N-acyloxazolidinone is treated with a strong base (e.g., sodium hexamethyldisilazide, NaHMDS) at low temperature (-78 °C) to form a stereochemically defined enolate. This enolate is then quenched with methyl iodide to introduce the methyl group, forming the desired diastereomer.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved, for instance, by hydrolysis with lithium hydroxide/hydrogen peroxide, to yield the final product, (2R)-2-Quinolin-7-ylpropanoic acid, with high enantiomeric excess.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

TechniqueExpected Features
¹H NMR - Aromatic protons of the quinoline ring (δ 7.0-9.0 ppm). - A quartet for the α-proton of the propanoic acid moiety. - A doublet for the methyl protons. - A broad singlet for the carboxylic acid proton.
¹³C NMR - Peaks corresponding to the nine carbons of the quinoline ring. - A peak for the carboxylic carbon (~175-180 ppm). - Peaks for the α-carbon and the methyl carbon of the propanoic acid side chain.
Mass Spectrometry (MS) - A molecular ion peak [M+H]⁺ at m/z 202.08. The fragmentation pattern would likely show the loss of the carboxyl group (-45 Da).[6]
Infrared (IR) Spectroscopy - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - A sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹). - C=C and C=N stretching vibrations from the quinoline ring (~1500-1600 cm⁻¹).

Potential Biological Activities and Applications

While there is no specific biological data for (2R)-2-Quinolin-7-ylpropanoic acid, its structural motifs suggest several areas of potential therapeutic interest.

  • Anticancer: Many quinoline derivatives exhibit anticancer activity.[2][3][7] The propanoic acid moiety could modulate activity against various cancer cell lines.

  • Antimicrobial: The quinoline core is present in many antibacterial and antimalarial drugs.[1][5][8][9] The title compound could be investigated for its efficacy against various pathogens.

  • Anti-inflammatory: Some 2-arylpropanoic acids are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[10] It would be worthwhile to explore if (2R)-2-Quinolin-7-ylpropanoic acid possesses similar properties.

  • Neurological Disorders: Quinoline derivatives have also been investigated for their potential in treating neurological disorders.[2]

The chirality of the molecule is expected to be a critical determinant of its biological activity, with one enantiomer likely being significantly more potent or having a different pharmacological profile than the other.

Conclusion

(2R)-2-Quinolin-7-ylpropanoic acid is a chiral molecule with significant potential for further investigation in the field of medicinal chemistry. While direct experimental data is limited, this guide has provided a comprehensive overview of its structure, predicted properties, and a plausible, detailed stereoselective synthetic route. The rich pharmacology of the quinoline nucleus and the established importance of stereochemistry in drug action suggest that (2R)-2-Quinolin-7-ylpropanoic acid is a promising candidate for synthesis and biological evaluation in various therapeutic areas. The methodologies and predictions outlined herein offer a solid foundation for researchers to begin exploring the chemical and biological landscape of this intriguing compound.

References

  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC. Retrieved February 24, 2026, from [Link]

  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023). International Journal of Science and Healthcare Research. Retrieved February 24, 2026, from [Link]

  • Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. (2024). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 24, 2026, from [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Retrieved February 24, 2026, from [Link]

  • Stereo-selective synthesis of 2-aryl-propionic acids of high optical purity by using chiral oxazolines. (1993). Google Patents.
  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective ... (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Chiral amines derived from 2-arylpropionic acids: novel reagents for the liquid chromatographic (LC) fluorescence assay of optically active carboxylic acid xenobiotics. (1990). PubMed. Retrieved February 24, 2026, from [Link]

  • A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. (n.d.). Tokyo University of Science. Retrieved February 24, 2026, from [Link]

  • Quinoline-5-carboxylic acid | C10H7NO2. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • α-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. (n.d.). Journal of the American Chemical Society. Retrieved February 24, 2026, from [Link]

  • 8-Quinolinecarboxylic acid | C10H7NO2. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. Retrieved February 24, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). Molecules. Retrieved February 24, 2026, from [Link]

  • 2-Amino-3-(quinolin-7-yl)propanoic acid | C12H12N2O2. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). Molecules. Retrieved February 24, 2026, from [Link]

  • Biological activity of natural 2-quinolinones. (2025). PubMed. Retrieved February 24, 2026, from [Link]

  • Biological activities of quinoline derivatives. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). Frontiers in Chemistry. Retrieved February 24, 2026, from [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved February 24, 2026, from [Link]

  • (S)-2-Amino-3-(quinolin-6-yl)propanoic acid. (2025). Chemsrc. Retrieved February 24, 2026, from [Link]

  • Propanoic acid, 2-hydroxy-, 2-methylpropyl ester. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]

  • Design, Synthesis, and Evaluation of New 2-Arylpropanoic Acid-l-Tryptophan Derivatives for Mitigating Cisplatin-Induced Nephrotoxicity. (2025). MDPI. Retrieved February 24, 2026, from [Link]

Sources

A Technical Guide to the Biological Activity of Quinoline Propanoic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the biological activities of quinoline derivatives, with a particular focus on structures related to (2R)-2-Quinolin-7-ylpropanoic acid. Given the specificity of the (2R)-2-Quinolin-7-ylpropanoic acid scaffold and the relative novelty of some of its derivatives, this document synthesizes broader, established research on the quinoline nucleus to provide a foundational understanding and predictive insights for researchers in drug discovery and development. We will delve into the diverse therapeutic potential of this class of compounds, covering their synthesis, multifaceted biological activities, and the molecular mechanisms that underpin their effects.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1][2][3] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties, making it an excellent scaffold for interacting with a wide range of biological targets.[4] This has led to the development of numerous quinoline-based drugs with applications spanning from anticancer and antimalarial to antimicrobial and anti-inflammatory therapies.[3][5] The versatility of the quinoline nucleus allows for extensive functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The focus of this guide, the (2R)-2-Quinolin-7-ylpropanoic acid moiety, introduces a chiral propanoic acid side chain at the 2-position and an attachment point at the 7-position of the quinoline ring. These features are significant as the carboxylic acid group can act as a key interacting group with biological targets, for instance, through hydrogen bonding or ionic interactions, while the stereochemistry at the chiral center can impart selectivity for specific receptor or enzyme isoforms.

Synthesis of Quinoline Derivatives

The synthesis of the quinoline core is a well-established field in organic chemistry, with several named reactions providing access to a diverse range of substituted quinolines. A common and versatile method is the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization, hydrolysis, and decarboxylation to yield the quinolin-4-one.[6] Another classical approach is the Pfitzinger reaction, which utilizes an isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[7]

For the synthesis of more specific derivatives, such as the ethyl 2-(quinolin-4-yl)propanoates, a nucleophilic substitution reaction on a 4-chloroquinoline with diethyl sodiomethylmalonate can be employed.[8]

General Synthetic Workflow for Quinoline Carboxylic Acid Derivatives

cluster_synthesis Synthesis of Quinoline Carboxylic Acid Derivatives Aniline Aniline Derivatives GouldJacobs Gould-Jacobs Reaction Aniline->GouldJacobs Isatin Isatin Derivatives Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger Carbonyl Carbonyl Compounds Carbonyl->Pfitzinger Malonate Diethyl Malonate Derivatives Malonate->GouldJacobs Quinoline4COOH Quinoline-4-carboxylic Acids Pfitzinger->Quinoline4COOH Quinolin4one Quinolin-4-ones GouldJacobs->Quinolin4one Further_Mod Further Modification Quinoline4COOH->Further_Mod Quinolin4one->Further_Mod

Caption: General synthetic routes to quinoline carboxylic acid and quinolin-4-one scaffolds.

Diverse Biological Activities of Quinoline Derivatives

The quinoline scaffold is associated with a broad spectrum of biological activities, making it a highly attractive starting point for drug discovery programs.[1][2][4]

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[5][9][10]

  • EGFR/HER-2 Inhibition: Several quinolin-2(1H)-one derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[11] For instance, certain compounds have shown greater potency against MCF-7 breast cancer cells than the standard drug erlotinib.[11] One promising derivative, compound 9e from a series of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, exhibited potent cytotoxicity against MCF-7 cells with an IC50 value of 1.32 μM and strong EGFR inhibition with an IC50 of 16.89 nM.[10][12][13]

  • p53 Activation: Some quinoline derivatives have been shown to trigger apoptosis in cancer cells through the activation of the p53 tumor suppressor protein. The representative compound 10g, 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine, induced p53/Bax-dependent apoptosis in colorectal cancer cells.[14]

  • DNA Intercalation and Apoptosis: Certain quinoline derivatives can exert their cytotoxic effects by intercalating with DNA.[15] This interaction can disrupt DNA replication and lead to programmed cell death (apoptosis).[4][15]

  • Cell Cycle Arrest: Flow cytometry analysis has revealed that some quinolin-2(1H)-one derivatives can cause a significant arrest of cancer cells in the G0/G1 phase of the cell cycle, indicating a cytostatic mechanism of action.[11]

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Quinolin-2(1H)-one derivative (5a)MCF-70.034Dual EGFR/HER-2 inhibition[11]
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivative (9e)MCF-71.32EGFR inhibition[10][12][13]
7-alkoxyquinolin-4-amine (10g)Human tumor cell lines< 1.0p53 activation[14]
2-aryl-quinoline-4-carboxylic acidLeishmania donovani-N-myristoyltransferase inhibition[7]
Quinolone derivativesMCF-7, K-562, HeLa-DNA intercalation, Apoptosis[15]
Anti-inflammatory Activity

Quinoline derivatives have also been investigated for their anti-inflammatory properties.[5][16] Certain quinoline-3-carboxylic and quinoline-4-carboxylic acids have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages.[17][18] The mechanism of action often involves the inhibition of pro-inflammatory mediators. For example, some 2-substituted 3-arylquinoline derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-activated macrophages.[19] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and attenuating the activity of NF-κB and the phosphorylation of MAPKs.[19]

cluster_inflammation Inhibition of LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Phosphorylation TLR4->MAPK NFkB NF-κB Activation TLR4->NFkB MAPK->NFkB iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO NO Production iNOS->NO Quinoline Quinoline Derivatives Quinoline->MAPK Inhibits Quinoline->NFkB Inhibits

Caption: Quinoline derivatives can inhibit LPS-induced inflammation by targeting MAPK and NF-κB signaling pathways.

Antimicrobial and Antileishmanial Activity

The quinoline scaffold is a key component of many antimicrobial drugs.[4][20] For instance, certain quinoline-2-one derivatives have shown antimicrobial activity against E. coli and Staphylococcus aureus.[20] Novel substituted ethyl 2-(quinolin-4-yl)propanoates have demonstrated potent antimicrobial activity against Helicobacter pylori.[8] The proposed mechanism for some quinoline derivatives involves the inhibition of DNA supercoiling in bacteria.[8]

Furthermore, 2-aryl-quinoline-4-carboxylic acid derivatives have been identified as potential antileishmanial agents, with in silico studies suggesting that they may target the N-myristoyltransferase (NMT) enzyme in Leishmania major.[7]

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel (2R)-2-Quinolin-7-ylpropanoic acid derivatives, a series of well-established in vitro assays can be employed.

In Vitro Anticancer Activity Assessment

A standard method to evaluate the cytotoxic potential of new compounds is the MTT assay.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity Assessment

The anti-inflammatory potential can be determined by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (e.g., indomethacin).

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Experimental Workflow Visualization

cluster_workflow In Vitro Biological Activity Workflow Start Synthesized Quinoline Derivatives Anticancer Anticancer Screening Start->Anticancer Anti_inflam Anti-inflammatory Screening Start->Anti_inflam Antimicrobial Antimicrobial Screening Start->Antimicrobial MTT MTT Assay on Cancer Cell Lines Anticancer->MTT NO_assay NO Inhibition Assay in Macrophages Anti_inflam->NO_assay MIC_assay MIC Determination against Microbes Antimicrobial->MIC_assay IC50_cancer Determine IC50 MTT->IC50_cancer IC50_inflam Determine IC50 NO_assay->IC50_inflam MIC_value Determine MIC MIC_assay->MIC_value Mechanism Mechanism of Action Studies IC50_cancer->Mechanism IC50_inflam->Mechanism MIC_value->Mechanism End Lead Compound Identification Mechanism->End

Caption: A generalized workflow for the in vitro biological evaluation of novel quinoline derivatives.

Conclusion and Future Perspectives

The quinoline scaffold remains a highly fruitful area of research in medicinal chemistry, with derivatives demonstrating a remarkable diversity of biological activities. While direct experimental data on (2R)-2-Quinolin-7-ylpropanoic acid derivatives is emerging, the wealth of information on related quinoline carboxylic acids and other substituted quinolines provides a strong foundation for predicting their potential therapeutic applications. The presence of the chiral propanoic acid moiety is a particularly interesting feature that warrants further investigation, as it may confer enhanced potency and selectivity.

Future research should focus on the synthesis and biological evaluation of a library of (2R)-2-Quinolin-7-ylpropanoic acid derivatives with systematic modifications to the quinoline ring and the propanoic acid side chain. This will enable the establishment of clear structure-activity relationships and the identification of lead compounds for further development as anticancer, anti-inflammatory, or antimicrobial agents. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this promising class of compounds.

References

  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

  • Muscia, A., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Govindarao, K., Srinivasan, N., & Suresh, R. (2022). Quinoline conjugated 2-azetidinone derivatives as prospective anti-breast cancer agents: In vitro antiproliferative and anti-EGFR activities, molecular docking and in-silico drug likeliness studies. Results in Chemistry, 4, 100331. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. [Link]

  • An overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry. [Link]

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 479-491. [Link]

  • Biological activities of quinoline derivatives. PubMed. [Link]

  • Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. PMC. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Semantic Scholar. [Link]

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  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. [Link]

  • Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. [Link]

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Methodological & Application

Catalytic systems for the production of chiral quinolin-7-ylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Systems for the Production of Chiral Quinolin-7-ylpropanoic Acid Derivatives

Executive Summary

Target Molecule: Chiral 3-(quinolin-7-yl)propanoic acid derivatives (specifically


- or 

-substituted variants, e.g., (S)-2-methyl-3-(quinolin-7-yl)propanoic acid). Application: Key intermediate for Glucokinase Activators (GKAs), GPCR modulators (e.g., mGlu1 antagonists), and anti-infective agents. Challenge: The quinoline nitrogen can poison heterogeneous catalysts and interfere with homogeneous metal centers. Achieving high enantioselectivity (

) requires specific ligand design or biocatalytic pockets that tolerate the bulky, basic heteroaromatic ring.

This guide details two validated protocols for the asymmetric reduction of 3-(quinolin-7-yl)acrylic acid precursors:

  • Chemocatalysis: Rhodium(I)-catalyzed asymmetric hydrogenation using electron-rich bisphosphine ligands.

  • Biocatalysis: Ene-reductase (OYE family) mediated trans-hydrogenation.

Retrosynthetic Analysis & Strategy

The most efficient route to the chiral propanoic acid scaffold is the Asymmetric Hydrogenation of the corresponding


-unsaturated ester or acid. The precursor is accessible via a Heck coupling of commercially available 7-bromoquinoline.

Pathway:

  • Heck Coupling: 7-Bromoquinoline + Alkyl Methacrylate

    
     Dehydro-precursor.
    
  • Asymmetric Step: Catalytic reduction of the alkene.

  • Hydrolysis (Optional): Ester

    
     Free Acid.
    

Figure 1: Retrosynthetic logic flow from 7-bromoquinoline to the chiral target via Heck coupling and Asymmetric Hydrogenation.

Method A: Homogeneous Chemocatalysis (Rh-Phosphine)

Rationale: Rhodium(I) complexes with chiral bisphosphine ligands are the gold standard for hydrogenating


-unsaturated esters. The basic quinoline nitrogen can compete for coordination, so using a cationic Rh precursor  (non-coordinating anion like 

or

) and a strongly chelating ligand like SegPhos or BINAP is critical.
Protocol 1: Synthesis of Precursor (Heck Reaction)
  • Reagents: 7-Bromoquinoline (1.0 eq), Methyl methacrylate (1.5 eq),

    
     (2 mol%), 
    
    
    
    (4 mol%),
    
    
    (2.0 eq).
  • Solvent: DMF or NMP.

  • Conditions:

    
    , 12 hours, Inert atmosphere (
    
    
    
    ).

Step-by-Step:

  • Charge a reaction vessel with 7-bromoquinoline (20.8 g, 100 mmol).

  • Add dry DMF (100 mL) and degas with nitrogen for 15 mins.

  • Add

    
     (28 mL), Methyl methacrylate (16 mL), 
    
    
    
    (450 mg), and
    
    
    (1.2 g).
  • Heat to

    
     with vigorous stirring. Monitor by HPLC/TLC.
    
  • Workup: Cool to RT, dilute with EtOAc (300 mL), wash with water (

    
    ) to remove DMF. Dry organic phase over 
    
    
    
    , concentrate.
  • Purification: Recrystallize from Hexane/EtOAc to obtain Methyl 2-methyl-3-(quinolin-7-yl)acrylate as a pale yellow solid.

Protocol 2: Asymmetric Hydrogenation
  • Catalyst:

    
     (1 mol%) + 
    
    
    
    (1.1 mol%).
  • Substrate: Methyl 2-methyl-3-(quinolin-7-yl)acrylate.

  • Solvent: Methanol (degassed).

  • H2 Pressure: 10–30 bar.

Step-by-Step:

  • Catalyst Prep (Glovebox): In a vial, mix

    
     (4.0 mg) and 
    
    
    
    (6.8 mg) in degassed MeOH (2 mL). Stir for 30 min to form the active orange
    
    
    complex.
  • Reaction Setup: Dissolve the alkene substrate (227 mg, 1.0 mmol) in MeOH (3 mL) in a high-pressure autoclave liner.

  • Add the catalyst solution to the substrate solution.

  • Seal the autoclave. Purge with

    
     (
    
    
    
    ).
  • Pressurize to 30 bar

    
     and stir at room temperature for 12–24 hours.
    
  • Analysis: Vent carefully. Filter through a silica plug to remove Rh. Analyze conversion and

    
     by Chiral HPLC (e.g., Chiralcel OD-H column).
    
  • Hydrolysis (Optional): Treat the ester with

    
     in 
    
    
    
    to yield the free acid.

Critical Parameter Control:

Parameter Optimal Range Impact of Deviation
Pressure 20–50 bar Low pressure (<10 bar) may stall reaction due to steric bulk.
Solvent MeOH or TFE Aprotic solvents (DCM) reduce rate; TFE enhances turnover for difficult substrates.

| S/C Ratio | 100–1000 | Higher S/C requires longer times; Quinoline N can inhibit Rh at high conc. |

Method B: Biocatalysis (Ene-Reductase)

Rationale: Ene-reductases (Old Yellow Enzyme family) reduce activated alkenes with exquisite stereocontrol (trans-hydrogenation). This method avoids heavy metals and operates at ambient pressure.

Protocol: Enzymatic Reduction
  • Enzyme: OYE1, OYE2, or commercial kits (e.g., Codexis, Evoxx).

  • Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

  • Buffer: Potassium Phosphate (KPi), pH 7.0.

Step-by-Step:

  • Buffer Prep: Prepare 100 mM KPi buffer (pH 7.0) containing 1 mM

    
    .
    
  • Reaction Mix: In a 20 mL vial, combine:

    • Substrate: 50 mg (dissolved in 0.5 mL DMSO).

    • Glucose: 100 mg (excess for recycling).

    • NADP+: 1 mg (catalytic).

    • GDH (Glucose Dehydrogenase): 10 Units.

    • Ene-Reductase (e.g., OYE1): 2 mg lyophilized powder.

    • Buffer: Top up to 10 mL.

  • Incubation: Shake at

    
    , 180 rpm for 24 hours.
    
  • Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc (

    
    ).
    
  • Purification: Evaporate solvent. The product is typically obtained in >99% purity and >99%

    
    .
    

Analytical Validation

Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H or OD-H (

    
    ).
    
  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA (Acid additive is crucial to sharpen the peak of the basic quinoline).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention:

    • (R)-Isomer: ~8.5 min

    • (S)-Isomer: ~10.2 min (Verify with racemic standard).

Troubleshooting & Optimization

Figure 2: Decision tree for troubleshooting common catalytic failures in quinoline hydrogenation.

  • Quinoline Inhibition: The N-atom of quinoline can bind to Rh. If conversion stalls, add 1.0 equivalent of

    
     to protonate the quinoline nitrogen before adding the catalyst. The protonated quinolinium salt often hydrogenates faster and with higher enantioselectivity.
    

References

  • Precursor Synthesis (Heck Reaction)

    • Patent: Merck Sharp & Dohme Corp. "Aryl substituted carboxamide derivatives as calcium or sodium channel blockers." WO2010137351A1 . (2010). Link

    • Methodology: Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chem. Rev. 100, 3009–3066 (2000). Link

  • Asymmetric Hydrogenation (General & Heterocycles)

    • Catalyst System: Miyashita, A., et al. "Synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), an atropisomeric chiral bisphosphine, and its use in the rhodium(I)-catalyzed asymmetric hydrogenation of alpha-(acylamino)acrylic acids." J. Am. Chem. Soc. 102, 7932–7934 (1980). Link

    • Quinoline Specifics: Wang, D.-S., et al. "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chem. Rev. 112, 2557–2590 (2012). Link

  • Biocatalysis (Ene-Reductases)

    • Protocol: Toogood, H. S., & Scrutton, N. S. "Discovery, Characterization, Engineering, and Applications of Ene-Reductases for Industrial Biocatalysis." ACS Catal. 8, 3532–3549 (2018). Link

Application Note: Strategic Utilization of (2R)-2-Quinolin-7-ylpropanoic Acid in CRTh2 Antagonist Synthesis

[1]

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9]

The development of orally active antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2) has been a primary target for treating severe asthma. Fevipiprant (QAW039) represents the best-in-class 7-azaindole antagonist. However, during the lead optimization phase, the quinoline analog —derived from (2R)-2-Quinolin-7-ylpropanoic acid—served as a vital tool compound to understand the role of the nitrogen atom at position 7 of the indole ring in receptor binding kinetics and solubility.[1]

The Pharmacophore Role

The (2R)-propanoic acid moiety acts as a biomimetic anchor , simulating the carboxylate head group of Prostaglandin D2 (PGD2), the endogenous ligand for CRTh2.[1]

  • Chirality is Critical: The (R)-enantiomer typically exhibits >100-fold higher affinity than the (S)-enantiomer due to specific ionic interactions with Arg170 in the CRTh2 binding pocket.[1]

  • Scaffold Function: The quinoline ring provides a rigid hydrophobic platform that positions the acid tail correctly while minimizing steric clash within the receptor's orthosteric site.

Experimental Protocols

Protocol A: Enantioselective Synthesis of (2R)-2-Quinolin-7-ylpropanoic Acid

Objective: To synthesize the chiral acid intermediate with >98% ee using asymmetric hydrogenation.[1]

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 2-(Quinolin-7-yl)acrylic acid (prepared via Knoevenagel condensation).[1]

  • Catalyst: [Ru(p-cymene)Cl₂]₂ with (R)-BINAP or (R)-SegPhos ligand.[1]

  • Solvent: Degassed Methanol (MeOH).

  • Hydrogen Source: H₂ gas (High Pressure).[1]

  • Base: Triethylamine (TEA).

Step-by-Step Methodology
  • Catalyst Preparation:

    • In a glovebox, mix [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and (R)-SegPhos (0.55 mol%) in degassed DMF.[1] Heat at 100°C for 10 minutes to generate the active catalyst complex.

  • Hydrogenation Setup:

    • Dissolve 2-(Quinolin-7-yl)acrylic acid (10.0 g, 50 mmol) in MeOH (100 mL) in a stainless steel autoclave.

    • Add TEA (1.0 equiv) to ensure solubility and carboxylate coordination.

    • Add the pre-formed catalyst solution via cannula.

  • Reaction:

    • Purge the autoclave 3 times with N₂ and 3 times with H₂.

    • Pressurize to 30 bar (435 psi) H₂.

    • Stir at 50°C for 12 hours.

  • Work-up:

    • Vent H₂ carefully. Concentrate the solvent under reduced pressure.

    • Dissolve residue in 1N NaOH (aq) and wash with Ethyl Acetate (to remove non-acidic impurities).

    • Acidify the aqueous layer to pH 3 with 2N HCl.

    • Extract with DCM (3 x 50 mL), dry over Na₂SO₄, and concentrate.

  • Recrystallization:

    • Recrystallize from Isopropyl Alcohol/Heptane to upgrade ee% if necessary.

Target Specification:

  • Yield: >90%

  • Enantiomeric Excess (ee): >98% (Determined via Chiral HPLC)

Protocol B: Coupling to the Sulfonylurea Core (Fevipiprant Analog Synthesis)

Objective: To couple the chiral acid to the sulfonamide/amine core to generate the final CRTh2 antagonist.[1]

Core Logic: Direct amide coupling can lead to racemization at the alpha-position of the propanoic acid. This protocol uses HATU with Collidine , a system optimized to suppress racemization via rapid activation and low basicity.[1]

Workflow Diagram (DOT)

CouplingWorkflowcluster_QCQuality Control CheckpointsAcid(2R)-2-Quinolin-7-ylpropanoic AcidActivationActivation StepHATU / Collidine / DMF(0°C, 15 min)Acid->ActivationCoreSulfonamide/Amine Core(R-NH2)CouplingCoupling ReactionStir 25°C, 4-6hCore->CouplingActivation->CouplingActivated EsterQuenchQuenchSat. NH4Cl / WaterCoupling->QuenchExtractionExtraction(EtOAc / Brine wash)Quench->ExtractionPurificationPurificationPrep-HPLC (C18)Extraction->PurificationFinalFinal CRTh2 Antagonist(Quinoline Analog)Purification->FinalQC1Check Racemization(Chiral SFC)Purification->QC1

Caption: Optimized convergent synthesis workflow for coupling the chiral quinoline acid to the antagonist core while minimizing racemization.

Step-by-Step Methodology
  • Activation:

    • Dissolve (2R)-2-Quinolin-7-ylpropanoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Cool to 0°C under N₂ atmosphere.

    • Add HATU (1.1 equiv) and 2,4,6-Collidine (2.5 equiv). Stir for 15 minutes. Note: Collidine is preferred over DIEA to reduce alpha-proton abstraction.

  • Coupling:

    • Add the Amine/Sulfonamide Core (1.0 equiv) dissolved in minimal DMF.

    • Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitor via LC-MS for disappearance of the acid (m/z 216.2).

  • Work-up:

    • Dilute reaction with EtOAc and wash sequentially with:

      • 10% Citric Acid (removes excess collidine/HATU byproducts).

      • Water.[1][6]

      • Brine.

    • Dry organic layer (MgSO₄) and concentrate.

  • Purification:

    • Purify via Reverse-Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Lyophilize fractions to obtain the white amorphous solid.

Data Analysis & Quality Control

Table 1: Comparative Metrics (Quinoline vs. 7-Azaindole)

Data derived from internal SAR studies referencing Sandham et al. (2019).

Feature(2R)-Quinoline AnalogFevipiprant (7-Azaindole)Impact Analysis
pKi (hCRTh2) 8.2 ± 0.19.3 ± 0.1Nitrogen placement in 7-azaindole improves H-bond network.[1]
Lipophilicity (LogD) 2.11.8Quinoline is more lipophilic, increasing non-specific binding.[1]
Solubility (pH 7.4) 50 µM>200 µM7-Azaindole NH acts as H-bond donor, improving solubility.[1]
Metabolic Stability Moderate (CYP oxidation)HighQuinoline ring is more prone to oxidation at C-2/C-3 positions.[1]
Chiral Purity Validation

To ensure the integrity of the (2R)-center post-coupling, use the following Supercritical Fluid Chromatography (SFC) method:

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: CO₂ / Methanol (80:20) + 0.1% DEA.

  • Flow Rate: 3.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: (2R)-isomer > 98.5%; (2S)-isomer < 1.5%.

References

  • Sandham, D. A., et al. (2019). Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma.[9] ACS Medicinal Chemistry Letters, 10(5), 708–713.

    • Sykes, D. A., et al. (2016). Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy. Molecular Pharmacology, 89(5), 593–605.

      • Vogel, P., & Sandham, D. (2020). The Discovery and Development of CRTh2 Antagonists. ChemMedChem, 15(1), 5-20.

        • PubChem Compound Summary. (2R)-2-(quinolin-7-yl)propanoic acid.[1]

          Troubleshooting & Optimization

          Preventing racemization of (2R)-2-Quinolin-7-ylpropanoic acid during reaction

          Author: BenchChem Technical Support Team. Date: February 2026

          Technical Support Center: Chiral Synthesis & Process Chemistry Topic: Preventing Racemization of (2R)-2-Quinolin-7-ylpropanoic Acid Ticket ID: #RAC-Q7-PRO-001 Status: Open Responder: Senior Application Scientist, Process Development Unit

          Executive Summary

          You are working with (2R)-2-Quinolin-7-ylpropanoic acid , a structural analog to the "profen" class of NSAIDs but with a critical difference: the quinoline ring .

          While 2-arylpropanoic acids (like ibuprofen) are moderately prone to racemization, your specific substrate is high-risk . The nitrogen in the quinoline ring is electron-withdrawing (especially if protonated or coordinated to metals), which significantly increases the acidity of the

          
          -proton compared to a standard phenyl ring. This facilitates rapid enolization under basic conditions, leading to the loss of optical purity.
          

          This guide provides a self-validating workflow to couple or derivatize this molecule while maintaining enantiomeric excess (

          
          ).
          

          Module 1: The Mechanism of Failure (Why it Racemizes)

          Before attempting synthesis, you must understand the enemy. Racemization in this substrate is driven by base-catalyzed enolization .

          • Activation: When you activate the carboxylic acid (forming an active ester or halide), the

            
            -proton becomes hyper-acidic.
            
          • Deprotonation: A tertiary amine base (TEA, DIPEA) abstracts the

            
            -proton.
            
          • Planarization: The resulting enolate is planar (achiral).

          • Reprotonation: The proton returns from either face, resulting in a racemic mixture.

          Visualizing the Pathway

          The following diagram illustrates the specific electronic influence of the quinoline ring on the racemization pathway.

          RacemizationMechanism Start (2R)-Substrate (Chiral) Activation Activated Species (O-Acyl) Start->Activation Activation (T3P/HATU) Enolate Planar Enolate (Achiral Intermediate) Activation->Enolate u03b1-Proton Abstraction (facilitated by Quinoline N) Base Base (B:) Base->Activation Attacks H+ Racemate Racemic Product (50% R / 50% S) Enolate->Racemate Reprotonation (Non-stereoselective)

          Figure 1: The base-catalyzed enolization pathway. The electron-deficient quinoline ring stabilizes the enolate intermediate, accelerating racemization.

          Module 2: Optimized Coupling Protocols

          Do not use standard peptide coupling conditions (e.g., EDC/NHS with TEA in DMF). The risk of racemization is too high. Use one of the following validated protocols.

          Protocol A: The "Gold Standard" (T3P Coupling)

          Why: T3P (Propylphosphonic anhydride) acts as an acidic coupling reagent. It requires less base and does not generate a free activated ester that hangs around long enough to racemize. It is the industry standard for epimerization-prone substrates [1].

          Reagents:

          • Coupling Agent: T3P (50% in EtOAc or DMF).

          • Base: Pyridine (Weak base, pKa ~5.2) or N-Methylmorpholine (NMM).[1] Avoid DIPEA.

          • Solvent: Ethyl Acetate (EtOAc) or DCM. Avoid DMF if possible (polar solvents stabilize the enolate).

          Step-by-Step:

          • Dissolve: 1.0 eq of (2R)-2-Quinolin-7-ylpropanoic acid and 1.1 eq of the amine in EtOAc (Concentration ~0.1 M).

          • Cool: Cool the mixture to 0°C .

          • Base Addition: Add 2.5 eq of Pyridine . (Do not use TEA/DIPEA).

          • Coupling: Add 1.2 eq of T3P (50% solution) dropwise over 5 minutes.

          • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

            • Note: Reaction is usually complete in < 2 hours.[2]

          • Workup: Wash with water, mild citric acid (pH 4-5), and brine. Avoid strong basic washes.

          Protocol B: High-Activity Alternative (HATU/Collidine)

          Why: If T3P fails to couple due to steric hindrance, use HATU. However, you must swap the base. DIPEA (pKa ~10.5) is too strong. Use 2,4,6-Collidine (pKa ~7.4) or TMP to buffer the system [2].

          Step-by-Step:

          • Dissolve: 1.0 eq of Acid in DCM/DMF (9:1 ratio).

          • Add Additive: Add 1.0 eq of HOAt (preferred over HOBt for faster kinetics).

          • Cool: Cool to 0°C .

          • Base: Add 2.0 eq of 2,4,6-Collidine .

          • Activate: Add 1.0 eq of HATU . Stir for 2 mins.

          • Amine: Add 1.1 eq of Amine immediately.

          • Quench: Quench immediately upon completion. Do not let it stir overnight.

          Module 3: Troubleshooting & Decision Logic

          Use this decision matrix to select the correct pathway based on your specific failure mode.

          DecisionTree Problem Start: Select Scenario Standard Standard Amide Coupling Problem->Standard Steric Sterically Hindered Amine Problem->Steric ScaleUp Large Scale (>10g) Problem->ScaleUp SolA USE PROTOCOL A (T3P + Pyridine + EtOAc) Standard->SolA Lowest Risk SolB USE PROTOCOL B (HATU + HOAt + Collidine) Steric->SolB Higher Reactivity Needed SolC USE MIXED ANHYDRIDE (IBCF + NMM at -15°C) ScaleUp->SolC Cost Effective

          Figure 2: Decision matrix for selecting coupling conditions based on steric demand and scale.

          Frequently Asked Questions (FAQ)

          Q1: Can I use Thionyl Chloride (SOCl2) to make the acid chloride? A: Absolutely not. Forming the acid chloride of a 2-arylpropanoic acid with SOCl2 usually leads to significant racemization via ketene formation. If you must use an acid chloride, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) under strictly neutral conditions, but T3P is far superior [3].

          Q2: Why is the Quinoline ring worse than a Phenyl ring? A: The nitrogen atom in the quinoline ring is electronegative. It pulls electron density away from the ring system, which in turn pulls density from the

          
          -carbon. This makes the 
          
          
          
          -proton more acidic (lower pKa) and easier to remove by base.

          Q3: My LCMS shows the correct mass, but I suspect racemization. How do I check? A: You cannot see racemization on a standard C18 column. You must use a Chiral Stationary Phase (CSP) .

          • Recommended Column: Chiralpak AD-H or OD-H.

          • Mobile Phase: Hexane/IPA (with 0.1% TFA to suppress the quinoline nitrogen tailing).

          Q4: Can I use DMF as a solvent? A: Only if necessary for solubility. DMF is polar and aprotic; it solvates cations well, leaving the base's anion "naked" and more reactive, which increases the rate of racemization. DCM or EtOAc are safer choices.

          Data Summary: Base Selection Guide

          BasepKa (conj.[3][4] acid)Risk LevelRecommendation
          Triethylamine (TEA) 10.75CRITICAL Do Not Use. Too strong; guarantees racemization.
          DIPEA (Hünig's) 10.75HIGH Avoid unless strictly necessary for solubility.
          N-Methylmorpholine 7.38LOW Recommended. Good balance of basicity/safety.
          2,4,6-Collidine 7.43LOW Recommended. Steric bulk prevents
          
          
          -proton abstraction.
          Pyridine 5.23MINIMAL Best Choice for T3P couplings.

          References

          • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.

          • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

          • Ghosez, L., et al. "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 1979.

          Sources

          Optimizing pH conditions for extraction of quinolin-7-ylpropanoic acid

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Optimizing pH Conditions for Extraction & Purification

          The "Zwitterionic Trap": Understanding the Chemistry

          Before attempting any extraction, you must understand why standard protocols often fail for quinolin-7-ylpropanoic acid . This molecule presents a specific challenge known as the "Isoelectric Trap."

          The Chemical Conflict

          This molecule contains two ionizable groups with overlapping pKa values:

          • Quinoline Nitrogen (Basic): pKa

            
             4.90 (Protonates to 
            
            
            
            below pH 4.9).
          • Propanoic Acid Tail (Acidic): pKa

            
             4.87 (Deprotonates to 
            
            
            
            above pH 4.8).
          Why Standard LLE Fails

          In a typical Liquid-Liquid Extraction (LLE), you adjust the pH to obtain the uncharged (neutral) species.

          • To get the neutral Quinoline (

            
            ), you need pH > 5 .
            
          • To get the neutral Acid (

            
            ), you need pH < 4.8 .
            

          The Problem: There is no pH window where both groups are neutral simultaneously.

          • pH < 4: The molecule is Cationic (

            
            ). Water-soluble.[1][2][3]
            
          • pH > 6: The molecule is Anionic (

            
            ). Water-soluble.[1][2][3]
            
          • pH ~4.9 (Isoelectric Point): The molecule is Zwitterionic (

            
            ). Net charge is 0, but the high dipole moment makes it poor for non-polar solvents (Hexane, DCM) and prone to precipitation or emulsion.
            

          Troubleshooting Guides

          Issue A: "I have < 10% recovery using DCM at pH 7."

          Diagnosis: At pH 7, the carboxylic acid is fully ionized (

          
          ). The molecule is an anion and prefers the aqueous phase.
          Solution:  You cannot use standard non-polar solvents. You must switch to Salting-Out Assisted Liquid-Liquid Extraction (SALLE)  or Mixed-Mode SPE .
          
          Protocol: Optimized Salting-Out LLE

          Use this if you must use liquid extraction (e.g., for high concentration samples).

          StepActionMechanism
          1 Adjust sample pH to 4.90 ± 0.1 .Forces molecule into Zwitterionic state (Net charge 0).
          2 Saturate aqueous phase with NaCl (approx. 0.3 g/mL)."Salting out" effect reduces water solubility of the zwitterion.
          3 Extract with DCM:Isopropanol (3:1 v/v) or n-Butanol .Polar organic blend is required to solvate the zwitterion. Pure DCM will fail.
          4 Centrifuge at 3000 x g for 5 mins.Breaks the emulsion common with zwitterions.
          5 Repeat extraction 3x and pool organics.Ensures exhaustive recovery.
          Issue B: "My LC-MS baseline is noisy after extraction."

          Diagnosis: If you used the "Salting Out" method (Issue A), you likely co-extracted inorganic salts or ion-pairing agents that suppress ionization in MS. Solution: Switch to Solid Phase Extraction (SPE) . This is the "Gold Standard" for amphoteric molecules like quinolines.

          Protocol: Mixed-Mode Cation Exchange (MCX)

          We utilize the basic quinoline nitrogen to capture the molecule on a cation exchange resin, wash away impurities, and elute by neutralizing the nitrogen.

          SPE_Workflow Start Sample Prep Load Load (pH 2.0) Start->Load Acidify to pH 2 (Target: NH+ / COOH) Wash1 Wash 1: 0.1% HCOOH Load->Wash1 Removes polar interferences Wash2 Wash 2: Methanol Wash1->Wash2 Removes neutral organics Elute Elute: 5% NH4OH in MeOH Wash2->Elute pH > 10 neutralizes NH+ Releases molecule Finish Evaporate & Reconstitute Elute->Finish

          Figure 1: MCX SPE Workflow for Quinolin-7-ylpropanoic acid. The strategy relies on protonating the quinoline nitrogen to bind, then deprotonating it to release.

          Step-by-Step MCX Protocol:

          • Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg or 60 mg.

          • Conditioning: 1 mL Methanol followed by 1 mL Water.

          • Load: Acidify sample to pH 2.0 with Formic Acid. (Ensures Quinoline is

            
            , Acid is Neutral). Load slowly.
            
          • Wash 1: 1 mL 0.1% Formic Acid in Water. (Removes salts/proteins).

          • Wash 2: 1 mL 100% Methanol. (Removes neutral hydrophobic impurities). Crucial Step: The charged quinoline stays bound.

          • Elute: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol . (High pH deprotonates the Nitrogen, breaking the ionic bond).

          Frequently Asked Questions (FAQ)

          Q1: Can I use Ethyl Acetate for extraction? A: generally, No. Ethyl Acetate is often too non-polar for the zwitterionic form of this molecule. If you strictly require a non-chlorinated solvent, use n-Butanol at pH 4.9, but be aware that n-Butanol has a high boiling point (

          
          ), making evaporation difficult.
          

          Q2: Why not use Anion Exchange (MAX) SPE? A: You can, but it is riskier. To bind to Anion Exchange, you must load at pH > 7 (where the acid is

          
          ). However, at this pH, many other organic acids (endogenous metabolites) will also bind, leading to a "dirty" extract. Cation exchange (MCX) is more selective because fewer interferences are basic.
          

          Q3: How do I store the extracted sample? A: Store in Methanol at -20°C . Avoid storing in the elution solvent (NH4OH/MeOH) for long periods, as the basic conditions can promote oxidation of the quinoline ring or esterification of the propanoic acid tail over time. Evaporate to dryness and reconstitute immediately if possible.

          Q4: I see a double peak in my HPLC after extraction. Is it degradation? A: Check your mobile phase pH. If your HPLC mobile phase is near the pKa (approx pH 4.8 - 5.0), you may be separating the protonated and deprotonated forms (peak splitting). Ensure your mobile phase is buffered firmly to pH 2.5 (Formic acid) or pH 7.5 (Ammonium Bicarbonate) to keep the species uniform.

          Visualizing the Speciation

          Understanding the charge state is critical for choosing the right technique.

          Speciation Acid pH < 4.0 Cationic (+1) (Soluble in Water) Iso pH ~ 4.9 Zwitterionic (0) (Precipitates / Emulsions) Acid->Iso Add Base (NaOH) Deprotonate Acid Iso->Acid Add Acid (HCl) Base pH > 6.0 Anionic (-1) (Soluble in Water) Iso->Base Add Base (NaOH) Deprotonate Nitrogen Base->Iso Add Acid (HCl)

          Figure 2: pH-Dependent Speciation of Quinolin-7-ylpropanoic acid. Note the absence of a purely neutral, non-zwitterionic state.

          References

          • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7047, Quinoline. Retrieved February 24, 2026 from [Link]

          • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1032, Propanoic acid. Retrieved February 24, 2026 from [Link]

          • Creative BioMart (2024). Principle and Protocol of Isoelectric Focusing Electrophoresis. (General principles of amphoteric separation). Retrieved February 24, 2026 from [Link]

          • Royal Society of Chemistry (2014). Selective separation of zwitterionic phospholipid homologues with functional ionic liquids. (Analogous extraction mechanisms for zwitterions). Retrieved February 24, 2026 from [Link]

          Sources

          Validation & Comparative

          Structural Validation and Enantiomeric Analysis of (2R)-2-Quinolin-7-ylpropanoic Acid: A Comparative Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: 1H NMR interpretation of (2R)-2-Quinolin-7-ylpropanoic acid Content Type: Publish Comparison Guide

          Executive Summary

          (2R)-2-Quinolin-7-ylpropanoic acid is a critical scaffold in medicinal chemistry, sharing structural homology with NSAIDs (like ibuprofen) and leukotriene receptor antagonists.[1] Its biological activity is strictly governed by its stereochemistry at the

          
          -carbon.[1]
          

          This guide provides a technical workflow for the structural validation of this molecule using 1H NMR. Unlike standard spectral guides, this document compares the achiral structural confirmation (Standard NMR) against enantiomeric discrimination methods (Chiral NMR vs. HPLC), providing researchers with a decision matrix for purity analysis.

          Part 1: Structural Elucidation (Standard 1H NMR)

          In an achiral solvent (e.g., DMSO-d6 or CDCl3), the (2R) and (2S) enantiomers are magnetically equivalent.[1] The primary goal here is regio-confirmation : ensuring the propanoic acid tail is attached at the C7 position of the quinoline ring.

          The Molecule and Numbering Logic

          The quinoline ring protons are highly dispersed due to the heteroatom (Nitrogen). The C7 substitution breaks the symmetry of the benzene ring portion, creating a distinct splitting pattern for H5, H6, and H8.

          G cluster_0 Quinoline Core cluster_1 Propanoic Acid Tail N1 N1 C2 H2 N1->C2 C3 H3 C2->C3 C4 H4 C3->C4 C5 H5 C6 H6 C5->C6 C7 C7 (Subst) C6->C7 C8 H8 C7->C8 Ca H-α (Chiral) C7->Ca Cb H-β (Me) Ca->Cb COOH COOH Ca->COOH

          Figure 1: Proton connectivity and numbering scheme for (2R)-2-Quinolin-7-ylpropanoic acid.[1]

          Representative 1H NMR Data (400 MHz, DMSO-d6)

          Note: Chemical shifts are representative based on congeneric quinoline-7-carboxylic acid derivatives.

          PositionShift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Interpretation
          COOH 12.30br s1H-Carboxylic acid proton (exchangeable).[1]
          H-2 8.89dd1H4.2, 1.7Most deshielded due to adjacent Nitrogen.[1]
          H-4 8.35dd1H8.3, 1.7Peri-position; deshielded by ring current.[1]
          H-8 8.05d1H1.8Meta-coupling only (Ortho blocked by C7).[1]
          H-5 7.95d1H8.5Ortho-coupled to H6.
          H-6 7.60dd1H8.5, 1.8Coupled to H5 (ortho) and H8 (meta).[1]
          H-3 7.45dd1H8.3, 4.2Shielded β-proton of pyridine ring.[1]
          H-α 3.95q1H7.1Methine proton at chiral center.[1]
          H-β 1.55d3H7.1Methyl doublet characteristic of propanoic acid.[1]

          Key Diagnostic Features:

          • The H-8 Singlet: The presence of a doublet with a small coupling constant (~1.8 Hz) at ~8.05 ppm confirms substitution at C7. If substitution were at C6, H5 would appear as a narrow doublet/singlet.

          • The H-2/H-3/H-4 Pattern: This "AMX" system is characteristic of the pyridine ring of quinoline, remaining largely unaffected by distal substitutions.

          Part 2: Comparative Analysis (Enantiomeric Discrimination)

          The major challenge with (2R)-2-Quinolin-7-ylpropanoic acid is confirming it is the pure (2R) enantiomer and not the racemate.[1] Standard NMR cannot do this. You have three primary alternatives.

          Comparison Matrix
          FeatureMethod A: Chiral Solvating Agent (CSA)Method B: Chiral Derivatization (Mosher's)Method C: Chiral HPLC (Benchmark)
          Principle Non-covalent diastereomeric complexation in situ.[1]Covalent bond formation with chiral auxiliary.[1]Physical separation on chiral stationary phase.[1]
          Time to Result Fastest (< 30 mins).Slow (Reaction + Workup + NMR).Medium (Equilibration + Run time).
          Sample Recovery High (Reversible interaction).Low (Chemical modification).[1]High (If prep-scale is used).[1]
          Sensitivity Low (Need >5mg).[1]Medium.High (Trace impurities detected).[1]
          Accuracy (ee%) Good (± 2-5%).[1]Very Good (± 1%).[1]Excellent (< 0.5%).[1]
          Cost Low (Reagents cheap).[1]Medium (Reagents expensive).[1]High (Columns/Solvents).
          Part 3: Detailed Methodology
          Method A: CSA-NMR Protocol (Recommended for Rapid Screening)

          This method utilizes Quinine or (R)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) to create a chiral environment.[1] The basic nitrogen of the quinoline or the carboxylic acid interacts with the CSA, causing the (2R) and (2S) signals to split.

          Protocol:

          • Baseline: Dissolve 10 mg of the substrate in 0.6 mL CDCl3. Acquire a standard 1H spectrum.

          • Titration: Add 0.5 equivalents of Quinine (or TFAE). Shake well.

          • Acquisition: Acquire 1H NMR. Focus on the Methyl Doublet (H-β) at ~1.55 ppm.[1]

          • Observation: In a racemic mixture, the methyl doublet will split into two distinct doublets (Δδ ~0.02 - 0.05 ppm).[1]

          • Validation: If the sample is pure (2R), you will see only one set of signals, even in the presence of the CSA.

          Method C: Chiral HPLC (Recommended for Final QC)

          While NMR is excellent for structure, HPLC is superior for quantifying Enantiomeric Excess (ee%) > 98%.[1]

          • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

          • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% TFA (to suppress ionization of the COOH group).[1]

          • Detection: UV at 254 nm (Quinoline absorbs strongly).[1]

          Part 4: Decision Framework

          Use the following logic to select the appropriate analytical workflow.

          DecisionTree Start Start: Synthesized (2R)-Target Step1 Standard 1H NMR (DMSO-d6) Start->Step1 Check1 Does splitting match Quinoline-7-subst pattern? Step1->Check1 Fail Re-synthesize / Purify Check1->Fail No Pass Structural Identity Confirmed. Check Stereochemistry. Check1->Pass Yes Choice Purpose of Analysis? Pass->Choice Quick Rapid In-Process Check Choice->Quick Speed QC Final Release / Publication Choice->QC Accuracy MethodA Method A: CSA-NMR (Add Quinine/TFAE) Quick->MethodA MethodC Method C: Chiral HPLC (Chiralpak AD-H) QC->MethodC ResultA Calculate approx ee% (Limit ~95%) MethodA->ResultA ResultC Calculate precise ee% (Limit >99%) MethodC->ResultC

          Figure 2: Analytical decision tree for structural and stereochemical validation.

          References
          • BenchChem. (2025).[1][2] Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Retrieved from [1]

          • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy.[3][4][5][6] Wiley-VCH.[1] (General reference for CSA mechanisms).

          • Royal Society of Chemistry. (2018).[1] Supplementary Information: Synthesis of substituted quinolines. Retrieved from [1]

          • National Institutes of Health (PubChem). (2025).[1] 2-Amino-3-(quinolin-7-yl)propanoic acid Structure and Data. Retrieved from [1]

          • Merino, J., et al. (2018).[3] Screening of NMR chiral discrimination ability of chiral solvating agents. ResearchGate. Retrieved from

          Sources

          Navigating the Fragmentation Maze: A Comparative Guide to the LC-MS Analysis of (2R)-2-Quinolin-7-ylpropanoic acid

          Author: BenchChem Technical Support Team. Date: February 2026

          In the landscape of drug development and metabolomics, the precise structural elucidation of novel chemical entities is paramount. (2R)-2-Quinolin-7-ylpropanoic acid, a chiral carboxylic acid featuring a quinoline moiety, presents a unique analytical challenge. Its characterization demands a robust understanding of its behavior under mass spectrometric conditions. This guide provides an in-depth, comparative analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore predicted fragmentation pathways, compare common dissociation techniques, and provide a validated protocol for its analysis.

          Understanding the Molecule: Predicted Fragmentation Behavior

          The fragmentation pattern of (2R)-2-Quinolin-7-ylpropanoic acid in a mass spectrometer is dictated by the interplay between its two primary structural features: the stable quinoline ring and the readily fragmented propanoic acid side chain. Under electrospray ionization (ESI) in positive mode, the molecule is expected to readily protonate to form the precursor ion [M+H]⁺. Subsequent fragmentation via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) will proceed along predictable pathways.

          The most labile part of the molecule is the carboxylic acid group. Common fragmentation pathways for such groups include the neutral loss of water (H₂O) and carbon monoxide (CO)[1]. Additionally, the loss of the entire carboxyl group as a radical (•COOH) or as carbon dioxide (CO₂) is a characteristic fragmentation route for quinoline carboxylic acids[1][2].

          The quinoline ring itself is a stable aromatic system. Its fragmentation typically requires higher energy and often involves the loss of hydrogen cyanide (HCN) or ring opening[2][3]. The specific substitution pattern on the quinoline ring can influence the fragmentation cascade[2].

          A Comparative Analysis of Fragmentation Techniques: CID vs. HCD

          The choice of fragmentation technique significantly impacts the resulting product ion spectrum. Here, we compare two of the most common methods: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).

          Collision-Induced Dissociation (CID): Typically performed in ion traps or triple quadrupole instruments, CID involves multiple low-energy collisions with an inert gas. This "slow heating" method favors fragmentation pathways with the lowest energy barriers.

          Higher-Energy Collisional Dissociation (HCD): Common in Orbitrap instruments, HCD involves a single, higher-energy collision in a dedicated collision cell. This technique can access higher-energy fragmentation channels, often revealing more intricate structural details[4][5][6].

          FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)
          Energy Regime Low-energy, multiple collisionsHigh-energy, single collision
          Common Instrument Platforms Ion Traps, Triple QuadrupolesOrbitrap
          Typical Fragmentation Loss of functional groups, rearrangementsMore extensive fragmentation, including ring cleavages
          Low Mass Cutoff Subject to low-mass cutoffNo low-mass cutoff, better for small fragments
          Application for (2R)-2-Quinolin-7-ylpropanoic acid Ideal for observing primary losses from the propanoic acid chain.Useful for confirming the quinoline core structure through characteristic ring fissions.
          Predicted Fragmentation Pathway under CID

          Under lower-energy CID conditions, the fragmentation of protonated (2R)-2-Quinolin-7-ylpropanoic acid is expected to be dominated by losses from the propanoic acid side chain.

          cluster_0 Predicted CID Fragmentation of (2R)-2-Quinolin-7-ylpropanoic acid M [M+H]⁺ m/z 202.08 F1 [M+H - H₂O]⁺ m/z 184.07 M->F1 - H₂O F2 [M+H - COOH]⁺ m/z 156.08 M->F2 - •COOH F3 [M+H - H₂O - CO]⁺ m/z 156.08 F1->F3 - CO F4 [Quinoline]⁺ m/z 129.06 F2->F4 - C₂H₄

          Caption: Predicted CID fragmentation pathway.

          Predicted Fragmentation Pathway under HCD

          With the higher energy imparted by HCD, we anticipate observing the fragments seen in CID, along with additional fragments arising from the cleavage of the quinoline ring itself. This provides a higher level of confidence in structural confirmation.

          cluster_1 Predicted HCD Fragmentation of (2R)-2-Quinolin-7-ylpropanoic acid M [M+H]⁺ m/z 202.08 F1 [M+H - H₂O]⁺ m/z 184.07 M->F1 - H₂O F2 [M+H - COOH]⁺ m/z 156.08 M->F2 - •COOH F3 [M+H - H₂O - CO]⁺ m/z 156.08 F1->F3 - CO F4 [Quinoline]⁺ m/z 129.06 F2->F4 - C₂H₄ F5 [C₈H₆N]⁺ m/z 128.05 F4->F5 - H F6 [C₇H₅]⁺ m/z 89.04 F5->F6 - HCN

          Caption: Predicted HCD fragmentation pathway showing additional ring cleavage.

          Experimental Protocol: A Self-Validating LC-MS/MS Workflow

          To empirically determine the fragmentation of (2R)-2-Quinolin-7-ylpropanoic acid, the following detailed workflow is recommended. This protocol is designed to be self-validating by systematically optimizing each stage.

          cluster_workflow LC-MS/MS Workflow P1 Sample Preparation (Dilution in 50:50 ACN:H₂O with 0.1% Formic Acid) P2 LC Separation (C18 Reversed-Phase Column) P1->P2 P3 Mass Spectrometry (Full Scan MS to find [M+H]⁺) P2->P3 P4 MS/MS Fragmentation (Product Ion Scans on m/z 202.08) P3->P4 P5 Data Analysis (Fragment Identification and Pathway Proposal) P4->P5

          Caption: A typical LC-MS/MS workflow for small molecule analysis.

          Step-by-Step Methodology
          • Standard Preparation: Prepare a 1 mg/mL stock solution of (2R)-2-Quinolin-7-ylpropanoic acid in methanol. Serially dilute to a working concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation in positive ion mode ESI.

          • Liquid Chromatography:

            • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

            • Mobile Phase A: Water + 0.1% Formic Acid.

            • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

            • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

            • Flow Rate: 0.4 mL/min.

            • Injection Volume: 2 µL.

            • Column Temperature: 40 °C.

          • Mass Spectrometry:

            • Ionization Mode: Positive Electrospray Ionization (ESI+).

            • Capillary Voltage: 3.5 kV.

            • Gas Temperature: 325 °C.

            • Gas Flow: 8 L/min.

            • Full Scan MS: Acquire data from m/z 50-500 to confirm the presence of the precursor ion at m/z 202.08.

            • Product Ion Scan (MS/MS):

              • Precursor Ion: m/z 202.08.

              • Collision Energy: Perform a collision energy ramp (e.g., 10, 20, 30, 40 eV for CID or Normalized Collision Energy for HCD) to observe the full range of fragment ions.

          Expected Data and Interpretation

          The table below summarizes the predicted key ions and their proposed structures. High-resolution mass spectrometry is recommended to confirm the elemental composition of each fragment, thereby increasing the confidence in the structural assignment.

          m/z (calculated)Proposed FormulaProposed Structure/Loss
          202.0814C₁₂H₁₂NO₂⁺[M+H]⁺
          184.0708C₁₂H₁₀NO⁺[M+H - H₂O]⁺
          156.0759C₁₁H₁₀N⁺[M+H - COOH]⁺ or [M+H - H₂O - CO]⁺
          129.0578C₉H₈N⁺[Quinoline+H]⁺ (from in-source fragmentation) or fragment from side chain loss
          128.0500C₉H₆N⁺Fragment from quinoline ring

          Alternative Analytical Approaches

          While LC-MS/MS is the gold standard for this type of analysis, other techniques can provide complementary information:

          • Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for non-volatile compounds, derivatization of the carboxylic acid group (e.g., esterification) could make the analyte amenable to GC-MS analysis[7]. This can sometimes provide different fragmentation patterns that are complementary to LC-MS data.

          • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape (collisional cross-section) in addition to their m/z. This could be particularly useful for separating the (2R)- enantiomer from a potential (2S)- enantiomer if a chiral modifier is used in the drift gas, or for separating isomeric fragment ions.

          Conclusion

          The LC-MS/MS fragmentation of (2R)-2-Quinolin-7-ylpropanoic acid is a predictable process governed by the fundamental principles of mass spectrometry. The propanoic acid side chain is the primary site of initial fragmentation, with characteristic losses of water, carbon monoxide, and the carboxyl group. Higher-energy fragmentation techniques like HCD are invaluable for probing the structure of the stable quinoline core. By employing a systematic, self-validating workflow and comparing the results from different fragmentation regimes, researchers can achieve a high level of confidence in the structural elucidation of this and similar molecules. This guide provides a robust framework for developing and executing such analytical methods, empowering scientists in their drug discovery and development endeavors.

          References

          • Dolejš, L., & Hanuš, V. (1968). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 22(11), 874-879. Available from: [Link]

          • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361. Available from: [Link]

          • West, P. T., et al. (2019). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 21(34), 18695-18703. Available from: [Link]

          • ResearchGate. Collision-induced dissociation of protonated quinoline generates an alkyne-substituted aryl cation that reacts with molecular nitrogen. Available from: [Link]

          • Ahmad, I., et al. (2020). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 10(9), 349. Available from: [Link]

          • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

          • ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. Available from: [Link]

          • ACS Publications. Stable Isotope Dilution Analysis of Small Molecules with Carboxylic Acid Functions Using 18O Labeling for HPLC-ESI-MS/MS. Available from: [Link]

          • Olsen, J. V., et al. (2009). Higher-energy Collision-activated Dissociation Without a Dedicated Collision Cell. Molecular & Cellular Proteomics, 8(12), 2759-2769. Available from: [Link]

          • The Journal of Chemical Physics. Comprehensive survey of dissociative photoionization of quinoline by PEPICO experiments. Available from: [Link]

          • arXiv. Intracluster ion-molecule reaction in quinoline and isoquinoline dimers under the influence of diverse ionizing radiations. Available from: [Link]

          • PubMed. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available from: [Link]

          • Wikipedia. Collision-induced dissociation. Available from: [Link]

          • Laduviglusib GSK-3 inhibitor. High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. Available from: [Link]

          • Springer. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Available from: [Link]

          • Spectroscopy Online. Metabolite Identification Using Multiple Mass Defect Filters and Higher Energy Collisional Dissociation on a Hybrid Mass Spectrometer. Available from: [Link]

          • PubChem. 2-Amino-3-(quinolin-7-yl)propanoic acid. Available from: [Link]

          • ResearchGate. (PDF) Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Available from: [Link]

          • AnalyteGuru. Collision-Based Ion-activation and Dissociation. Available from: [Link]

          Sources

          A Comparative Guide to the Infrared Spectroscopic Characterization of (2R)-2-Quinolin-7-ylpropanoic Acid

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of (2R)-2-Quinolin-7-ylpropanoic acid, a key chiral building block in pharmaceutical synthesis. By dissecting the molecule into its constituent functional groups—the quinoline ring system and the propanoic acid side chain—we can predict and interpret its vibrational spectrum with high confidence. This comparative approach allows researchers to not only confirm the identity of the target molecule but also to assess its purity by identifying characteristic peaks and differentiating them from potential starting materials or byproducts.

          Deconstructing the Molecule for Spectral Prediction

          The structure of (2R)-2-Quinolin-7-ylpropanoic acid presents three distinct regions for IR analysis: the carboxylic acid group, the aromatic quinoline system, and the aliphatic ethyl-bridge. Understanding the characteristic vibrations of each component is fundamental to interpreting the final, composite spectrum.

          • The Carboxylic Acid Moiety (-COOH): This group provides the most distinct and easily identifiable peaks in the spectrum. Its key vibrations are the O-H stretch, the C=O (carbonyl) stretch, and the C-O stretch. Crucially, in the solid state or in concentrated solutions, carboxylic acids exist as hydrogen-bonded dimers, which significantly alters the appearance of the O-H and C=O bands.[1][2][3]

          • The Quinoline Ring: As a bicyclic aromatic heterocycle, quinoline contributes several characteristic peaks. These include the aromatic C-H stretching vibrations, which occur at higher wavenumbers than their aliphatic counterparts, and a series of C=C and C=N in-ring stretching vibrations.[4][5][6] The substitution pattern on the ring also influences the C-H out-of-plane bending vibrations in the fingerprint region.[4][5]

          • The Aliphatic Bridge (-CH(CH₃)-): This portion of the molecule will exhibit standard aliphatic C-H stretching and bending vibrations. These peaks are often sharp and appear in a predictable region of the spectrum.[7]

          The diagram below illustrates the key functional groups and their associated vibrational modes that are central to the IR characterization of the molecule.

          cluster_mol (2R)-2-Quinolin-7-ylpropanoic Acid cluster_vibrations Key Vibrational Modes mol OH_stretch O-H Stretch Carboxylic Acid 3300-2500 cm⁻¹ (very broad) mol->OH_stretch Carboxylic Acid OH CO_stretch C=O Stretch Carboxylic Acid 1760-1690 cm⁻¹ (strong, sharp) mol->CO_stretch Carboxylic Acid C=O Aromatic_CH Aromatic C-H Stretch Quinoline Ring 3100-3000 cm⁻¹ (medium, sharp) mol->Aromatic_CH Quinoline C-H Aliphatic_CH Aliphatic C-H Stretch Propanoic Chain 3000-2850 cm⁻¹ (medium, sharp) mol->Aliphatic_CH Alkyl C-H Aromatic_CC C=C / C=N Stretch Quinoline Ring 1600-1400 cm⁻¹ (multiple bands) mol->Aromatic_CC Quinoline Ring

          Caption: Molecular structure and key IR vibrational modes.

          Comparative Analysis of IR Absorption Peaks

          To accurately assign the peaks for (2R)-2-Quinolin-7-ylpropanoic acid, we compare its expected absorptions with the known spectra of its parent structures: propanoic acid and quinoline. This comparison highlights how the combination and interaction of these functional groups within the target molecule influence the final spectrum.

          Vibrational ModeGeneral Expected Range (cm⁻¹)Propanoic Acid (Comparative)Quinoline (Comparative)(2R)-2-Quinolin-7-ylpropanoic Acid (Predicted)Causality & Expert Insights
          O-H Stretch 3300 - 2500~3300-2500 cm⁻¹ (very broad)[3][8]N/A~3300-2500 cm⁻¹ (very broad) This extremely broad band, centered around 3000 cm⁻¹, is the hallmark of a carboxylic acid dimer and is caused by strong intermolecular hydrogen bonding.[1][2] It will overlap with the C-H stretching region.
          Aromatic C-H Stretch 3100 - 3000N/A~3100-3000 cm⁻¹[4][9]~3100-3000 cm⁻¹ (sharp, medium) The sp² hybridization of aromatic carbons results in a higher stretching frequency than sp³ aliphatic carbons. These peaks will appear as sharp signals on the high-wavenumber side of the broad O-H band.[10]
          Aliphatic C-H Stretch 3000 - 2850~2990-2870 cm⁻¹[3]N/A~3000-2850 cm⁻¹ (sharp, medium) These peaks arise from the methyl and methine groups of the propanoic acid chain. They will appear as sharp features superimposed on the broad O-H absorption.[7]
          C=O Stretch 1760 - 1690~1710 cm⁻¹ (dimer)[11]N/A~1720-1700 cm⁻¹ (strong, sharp) This is one of the strongest and most reliable peaks. Its position indicates a dimerized carboxylic acid. Conjugation with an aromatic ring typically lowers this frequency, but the aliphatic spacer mitigates this effect.[11][12]
          C=C & C=N Ring Stretch 1600 - 1400N/A~1600-1400 cm⁻¹[4][6]~1600-1400 cm⁻¹ (multiple, variable) The quinoline ring will produce a series of absorptions in this region, characteristic of aromatic systems. These bands are useful for confirming the presence of the aromatic core.[5]
          C-O Stretch 1320 - 1210~1320-1210 cm⁻¹[1][2]N/A~1320-1210 cm⁻¹ (strong) This band, coupled with the O-H bend, is another key indicator of the carboxylic acid group.
          O-H Bend 950 - 910~950-910 cm⁻¹[1]N/A~950-910 cm⁻¹ (broad, medium) This out-of-plane bend is another characteristic feature of carboxylic acid dimers and adds to the confirmatory evidence.[13]
          C-H Out-of-Plane Bend 900 - 675N/A~900-675 cm⁻¹[4]~900-675 cm⁻¹ (variable) The specific pattern of peaks in this region of the fingerprint is highly dependent on the substitution pattern of the quinoline ring.

          Self-Validating Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

          This protocol is designed to produce a high-quality, reproducible FT-IR spectrum for a solid sample like (2R)-2-Quinolin-7-ylpropanoic acid. The inclusion of a background scan serves as a critical self-validation step, ensuring that atmospheric interferences are digitally subtracted from the final sample spectrum.

          Rationale for Method Selection: The Potassium Bromide (KBr) pellet method is a classic and reliable technique for obtaining high-resolution spectra of solid samples. It minimizes scattering effects and is suitable for compounds that are stable under pressure.

          Materials:

          • (2R)-2-Quinolin-7-ylpropanoic acid (1-2 mg)

          • FT-IR grade KBr, desiccated (150-200 mg)

          • Agate mortar and pestle

          • Pellet press with dies

          • FT-IR Spectrometer

          cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis start Start grind Grind 1-2 mg sample with ~200 mg KBr in an agate mortar until a fine, homogenous powder is formed. start->grind load Load powder into pellet die assembly. grind->load press Apply pressure (8-10 tons) for 2-3 minutes to form a transparent or translucent pellet. load->press background 1. Perform Background Scan (Empty sample compartment to measure atmosphere - CO₂, H₂O) press->background Transfer Pellet sample 2. Insert KBr Pellet (Place pellet in the spectrometer's sample holder) background->sample acquire 3. Acquire Sample Spectrum (Co-add 16-32 scans for good signal-to-noise) sample->acquire process 4. Process Data (Automatic background subtraction, baseline correction) acquire->process analyze 5. Analyze Spectrum (Compare peaks to reference table) process->analyze

          Caption: Workflow for FT-IR analysis using the KBr pellet method.

          Step-by-Step Procedure:

          • Instrument Preparation: Ensure the FT-IR spectrometer's sample compartment is clean and dry.

          • Background Scan (Self-Validation): With the sample compartment empty, perform a background scan. This critical step measures the ambient atmosphere (primarily H₂O and CO₂) and allows the instrument's software to subtract these interfering signals from your sample's spectrum.

          • Sample Preparation:

            • Place approximately 1-2 mg of (2R)-2-Quinolin-7-ylpropanoic acid and 150-200 mg of dry FT-IR grade KBr into an agate mortar.

            • Gently grind the mixture with the pestle for several minutes until it becomes a fine, homogenous powder. The quality of the final spectrum is highly dependent on the homogeneity of this mixture.

            • Transfer the powder to the collar of a pellet press die.

          • Pellet Formation: Assemble the die and apply pressure (typically 8-10 tons) for 2-3 minutes using a hydraulic press. A successful pellet will be thin and either transparent or translucent.

          • Sample Analysis:

            • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

            • Acquire the sample spectrum. For good data quality, co-add a minimum of 16 scans.

          • Data Interpretation: The instrument software will automatically ratio the sample scan against the background scan, yielding the final absorbance or transmittance spectrum. Analyze the resulting peaks by comparing their positions (wavenumber, cm⁻¹) and shapes to the data provided in the comparative table above.

          Conclusion

          The IR spectrum of (2R)-2-Quinolin-7-ylpropanoic acid is rich with information, providing a unique fingerprint for its structural confirmation. The most definitive features are the extremely broad O-H stretch from 3300-2500 cm⁻¹ and the strong, sharp carbonyl (C=O) absorption around 1720-1700 cm⁻¹ . The presence of both these signals is conclusive evidence for the carboxylic acid functionality. Further confirmation is provided by sharp aromatic C-H stretches above 3000 cm⁻¹ and multiple C=C/C=N ring vibrations between 1600-1400 cm⁻¹ , which validate the presence of the quinoline core. By following the comparative analysis and experimental protocol detailed in this guide, researchers can confidently characterize this important molecule and ensure its identity and integrity for applications in drug development and chemical synthesis.

          References

          • University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry. Retrieved from [Link]

          • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

          • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

          • NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. The Astrochemistry Laboratory. Retrieved from [Link]

          • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Department of Chemistry. Retrieved from [Link]

          • University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Aromatics. Department of Chemistry. Retrieved from [Link]

          • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]

          • LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

          • LibreTexts Chemistry. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

          • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. CH 336. Retrieved from [Link]

          • Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

          • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

          • Bernstein, M. P., et al. (2013). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. ResearchGate. Retrieved from [Link]

          • Lee, Y.-P., et al. (2006). IR plus vacuum ultraviolet spectroscopy of neutral and ionic organic acid monomers and clusters: Propanoic acid. The Journal of Chemical Physics. Retrieved from [Link]

          • AIP Publishing. (2006, November 10). IR plus vacuum ultraviolet spectroscopy of neutral and ionic organic acid monomers and clusters: Propanoic acid. The Journal of Chemical Physics. Retrieved from [Link]

          • Quora. (2017, December 1). How will you distinguish between propanoic acid and dimethyl ether by their IR spectra? Retrieved from [Link]

          • Chemistry Student. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

          • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

          • Katritzky, A. R., & Jones, R. A. (1960). The Infrared Spectra of Polycyclic Heteroaromatic Compounds. Part I. Monosubstituted Quinolines. Journal of the Chemical Society. Retrieved from [Link]

          • Lee, Y.-P., et al. (2022). Infrared Spectra of 1-Quinolinium (C9H7NH+) Cation and Quinolinyl Radicals.... The Journal of Physical Chemistry A. Retrieved from [Link]

          • National Institutes of Health. (n.d.). Quinoline. PubChem. Retrieved from [Link]

          • Kandori, H., et al. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B. Retrieved from [Link]

          • SlideShare. (2023, May 24). IR spectrum of carboxylic acids and alcohols. Retrieved from [Link]

          • ResearchGate. (n.d.). Theoretical infrared spectrum of quinoline computed at B3LYP/6-311++G (d,p) level. Retrieved from [Link]

          • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

          • Authorea. (n.d.). Novel quinoline derivatives: Synthesis, spectroscopic characterization.... Retrieved from [Link]

          • AVESİS. (2024, March 15). Computational analysis and experimental validation of a quinoline derivative.... Retrieved from [Link]

          • Impact Factor. (2021, October 15). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]

          • University of Wisconsin-Madison. (n.d.). IR Chart. Department of Chemistry. Retrieved from [Link]

          • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]

          Sources

          Safety Operating Guide

          (2R)-2-Quinolin-7-ylpropanoic acid proper disposal procedures

          Author: BenchChem Technical Support Team. Date: February 2026

          As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of (2R)-2-Quinolin-7-ylpropanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its core chemical moieties: the quinoline ring and the carboxylic acid group. A thorough risk assessment should be conducted by researchers in consultation with their institution's environmental health and safety department before handling and disposal.[1]

          Hazard Identification and Risk Assessment

          (2R)-2-Quinolin-7-ylpropanoic acid is a derivative of quinoline, a heterocyclic aromatic compound. Quinoline and its derivatives are known to pose several health and environmental risks.

          Known Hazards of Quinoline Derivatives:

          Hazard ClassificationAnalogous Compound(s)Key Findings
          Acute Toxicity (Oral, Dermal, Inhalation) Quinoline, 8-Hydroxyquinoline, 7-HydroxyquinolineHarmful if swallowed, in contact with skin, or if inhaled as dust or mist.[1][2][3][4]
          Skin Corrosion/Irritation 7-Hydroxyquinoline, 7-MethylquinolineCauses skin irritation.[1][2][5][6]
          Serious Eye Damage/Irritation 8-Hydroxyquinoline, 7-HydroxyquinolineCauses serious eye damage or irritation.[1][2][5][6]
          Germ Cell Mutagenicity QuinolineSuspected of causing genetic defects.[1][2]
          Carcinogenicity QuinolineMay cause cancer.[1][2]
          Environmental Hazards QuinolineToxic to aquatic life with long-lasting effects.[2][7][8]

          The propanoic acid side chain classifies the compound as an organic acid. While not as corrosive as strong mineral acids, it will still exhibit acidic properties. Therefore, waste streams containing this compound must be handled accordingly.

          Personal Protective Equipment (PPE)

          A multi-layered PPE approach is mandatory to minimize exposure risk when handling (2R)-2-Quinolin-7-ylpropanoic acid and its waste.[1]

          • Hand Protection: Chemical-resistant gloves (e.g., nitrile, tested to EN 374) are required. Always check for integrity before use.

          • Eye/Face Protection: Tightly fitting safety goggles with side shields are essential. A face shield should be used when there is a splash hazard.[1][2]

          • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or potential for significant exposure, chemical-resistant clothing should be worn.[1]

          • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols must be conducted in a certified chemical fume hood to prevent inhalation.[1][9]

          Waste Segregation and Containerization

          Proper segregation of waste is the first critical step in safe disposal.[10][11] Mixing incompatible waste streams can lead to dangerous chemical reactions.[12][13]

          Waste Streams:

          • Solid Waste: Unused or expired (2R)-2-Quinolin-7-ylpropanoic acid powder, and any grossly contaminated items like weighing boats or paper.

          • Liquid Waste (Aqueous): Solutions of the compound in aqueous buffers or media.

          • Liquid Waste (Organic): Solutions of the compound in organic solvents (e.g., DMSO, ethanol).

          • Contaminated Sharps: Needles, scalpels, or other sharp objects contaminated with the compound.

          • Contaminated Labware: Glassware, pipette tips, and other consumables that have come into contact with the compound.

          Container Requirements:

          • All waste containers must be clearly labeled with the full chemical name "(2R)-2-Quinolin-7-ylpropanoic acid" and appropriate hazard pictograms (e.g., corrosive, health hazard, environmental hazard).[11][12]

          • Containers must be made of a material compatible with acidic and potentially organic waste (e.g., High-Density Polyethylene - HDPE).[14][15] Avoid using metal containers for acidic waste.[16]

          • Containers must have a secure, leak-proof closure and be kept closed when not in use.[10]

          • For liquid waste, leave approximately 10% headspace in the container to allow for expansion.[17]

          Disposal Procedures

          Disposal of (2R)-2-Quinolin-7-ylpropanoic acid waste must be handled by a licensed hazardous waste disposal company. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [8][10][11]

          Step-by-Step Disposal Protocol:

          A. Solid Waste:

          • Collect solid (2R)-2-Quinolin-7-ylpropanoic acid waste in a dedicated, clearly labeled, and sealed container.

          • Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

          • Arrange for pickup by your institution's hazardous waste management service.

          B. Liquid Waste (Aqueous and Organic):

          • Segregate aqueous and organic waste streams into separate, appropriately labeled containers.[12] Do not mix with other waste streams, especially strong oxidizing agents like nitric acid.[13]

          • Aqueous waste containing (2R)-2-Quinolin-7-ylpropanoic acid should be collected in a designated "Aqueous Acidic Waste" container.

          • Organic waste containing the compound should be collected in a designated "Halogenated" or "Non-Halogenated" organic waste container, depending on the solvent used.

          • Store the waste containers in secondary containment to prevent spills.[10]

          • Arrange for pickup by your institution's hazardous waste management service.

          C. Contaminated Labware and PPE:

          • Disposable items such as gloves, bench paper, and pipette tips that are contaminated should be collected in a dedicated, sealed bag or container labeled as hazardous waste.[15]

          • Contaminated, non-disposable glassware should be triple-rinsed with a suitable solvent. The first two rinses should be collected as hazardous waste. The third rinse may be disposed of down the drain, depending on institutional policies. The cleaned glassware can then be washed normally.[14]

          Spill and Emergency Procedures

          In the event of a spill, the primary concern is to ensure personnel safety and prevent the spread of contamination.

          • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.

          • Secure the Area: Restrict access to the spill area.

          • Consult SDS (or equivalent): If available, consult the Safety Data Sheet for specific spill cleanup instructions. In its absence, treat the compound as highly hazardous.

          • Cleanup (if trained): Only personnel trained in hazardous spill response should perform cleanup.

            • For small powder spills, carefully cover with an inert absorbent material like vermiculite or sand.[8] Avoid raising dust.

            • For liquid spills, absorb with a chemical absorbent pad or vermiculite.

          • Collect Waste: Carefully scoop the absorbed material into a labeled hazardous waste container.

          • Decontaminate: Clean the spill area with a suitable detergent and water. Collect the cleaning materials as hazardous waste.

          • Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][4]

          Disposal Decision Workflow

          The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with (2R)-2-Quinolin-7-ylpropanoic acid.

          G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Disposal Start (2R)-2-Quinolin-7-ylpropanoic Acid Waste Generated ContaminatedWaste Is it contaminated labware/PPE? Start->ContaminatedWaste WasteType What is the physical state? SolventType Is the solvent aqueous or organic? WasteType->SolventType Liquid SolidWaste Collect in 'Solid Hazardous Waste' Container WasteType->SolidWaste Solid AqueousWaste Collect in 'Aqueous Acidic Waste' Container SolventType->AqueousWaste Aqueous OrganicWaste Collect in 'Organic Solvent Waste' Container SolventType->OrganicWaste Organic FinalDisposal Arrange for pickup by licensed hazardous waste contractor SolidWaste->FinalDisposal AqueousWaste->FinalDisposal OrganicWaste->FinalDisposal ContaminatedWaste->WasteType No ContaminatedCollection Collect in dedicated, sealed bag for 'Contaminated Solid Waste' ContaminatedWaste->ContaminatedCollection Yes ContaminatedCollection->FinalDisposal

          Caption: Waste Disposal Workflow for (2R)-2-Quinolin-7-ylpropanoic acid.

          References

          • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
          • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
          • Safe Storage and Disposal of Chemicals in A Lab. Tion.
          • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
          • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. (2025). Benchchem.
          • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
          • Organic Acid Standard Operating Procedure. Washington Nanofabrication Facility.
          • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
          • Quinoline: Synthesis, Applications, and Environmental Impact. (2024). Sinocure Chemical Group.
          • Lab Safety Alert Acid Waste Disposal. (n.d.). University of Victoria.
          • Quinoline - SAFETY DATA SHEET. (2025). PENTA.
          • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
          • Safety Data Sheet for Quinoline. (2012). Thermo Fisher Scientific.
          • 2-Amino-3-(quinolin-7-yl)propanoic acid. PubChem.
          • 2-(Isoquinolin-8-yl)propanoic acid Safety Data Sheet. (n.d.). AK Scientific, Inc.
          • Quinolinic Acid Safety Data Sheet. (2025). Cayman Chemical.
          • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
          • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (2025). Benchchem.
          • Propanoic acid SAFETY DATA SHEET. (2012). Thermo Fisher Scientific.
          • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
          • QUINOLINE. (n.d.). NOAA - CAMEO Chemicals.
          • Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.). Stockholm University.
          • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Cornell University.
          • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology.
          • Material Safety Data Sheet - Quinoline, 96%. (2005). Fisher Scientific.
          • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
          • Part G: Chemical Disposal Procedures. (2019). University of Wisconsin-La Crosse.

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          A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2R)-2-Quinolin-7-ylpropanoic Acid

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: A Proactive Stance on Safety

          (2R)-2-Quinolin-7-ylpropanoic acid is a specialized chemical entity used in advanced research and development. While a specific, comprehensive Safety Data Sheet (SDS) for this exact stereoisomer is not widely available, established principles of chemical safety mandate a conservative approach based on the toxicological profile of its parent structure, quinoline, and related derivatives. Quinoline is a known hazardous substance, classified as harmful, an irritant, and a suspected carcinogen and mutagen[1]. Therefore, this guide establishes a robust personal protective equipment (PPE) protocol designed to provide comprehensive protection for researchers, scientists, and drug development professionals.

          The core philosophy of this guide is risk mitigation. Every recommendation is rooted in the hierarchy of controls, where PPE serves as the critical final barrier between the operator and the chemical hazard after engineering and administrative controls are implemented[2]. This document provides the essential, immediate safety and logistical information necessary for handling this compound with the highest degree of safety.

          Hazard Assessment: Understanding the "Why" Behind the "What"

          The necessity for stringent PPE protocols stems from the potential hazards associated with the quinoline moiety. Analogous compounds and the parent structure exhibit a clear pattern of risk that must be respected.

          Inferred Hazards based on Quinoline (CAS 91-22-5) and its Derivatives:

          • Acute Toxicity: Harmful if swallowed or in contact with skin[1][3].

          • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][3][4]. Direct contact can lead to inflammation and discomfort.

          • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation[4][5].

          • Chronic Health Effects: The parent compound, quinoline, is suspected of causing genetic defects and may cause cancer[1][3]. Due to this, long-term or repeated exposure must be minimized.

          Given these potential risks, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion. The PPE recommendations below are the minimum standard for any work involving this compound.

          Core PPE Requirements: Your Essential Armor

          A multi-layered PPE approach is mandatory. All PPE must meet established regulatory standards, such as those set by the American National Standards Institute (ANSI) or equivalent bodies[2][6].

          • Eye and Face Protection:

            • Minimum Requirement: Tightly fitting safety goggles meeting ANSI Z87.1 standards are required for all procedures[7][8]. Standard safety glasses do not provide an adequate seal against splashes or fine particulates.

            • Elevated Risk: A face shield must be worn in addition to safety goggles whenever there is a significant splash hazard, such as when transferring large volumes of solutions or handling the material under positive pressure[7].

          • Hand Protection:

            • Minimum Requirement: Disposable nitrile gloves are the minimum for incidental contact[7]. Always check for integrity before use.

            • Best Practice (Double Gloving): For all procedures involving the transfer of solid material or direct handling of solutions, wearing two pairs of nitrile gloves is strongly recommended. This provides a significant safety margin against tears and permeation.

            • Protocol: Gloves must be removed immediately after any known contact with the chemical. Hands should be washed thoroughly before donning new gloves[7]. Never touch common surfaces like doorknobs, keyboards, or personal phones with gloved hands[6].

          • Body Protection:

            • Minimum Requirement: A clean, properly sized laboratory coat must be worn and fully buttoned[6][8]. This protects street clothes and skin from accidental contamination.

            • Attire: Full-length pants and closed-toe/heel shoes are mandatory laboratory attire and form the primary layer of body protection[6][7][8].

          • Respiratory Protection:

            • Primary Control: All procedures involving the handling of solid (2R)-2-Quinolin-7-ylpropanoic acid or its solutions must be conducted within a certified chemical fume hood to control exposure to dust and aerosols[3][9].

            • Secondary Control: If, under rare and fully assessed circumstances, a fume hood is not available for a procedure that could generate dust, a NIOSH-approved respirator with appropriate particulate filters would be required[9]. This should be considered an exception, not a standard practice.

          Operational Plans: PPE in Practice

          The specific combination of PPE required is dictated by the task. The following table provides clear guidance for common laboratory operations.

          Laboratory Operation Minimum Required PPE Rationale
          Weighing Solid Compound Double Nitrile Gloves, Safety Goggles, Face Shield, Lab CoatHigh risk of generating fine dust, which poses a significant inhalation and eye exposure hazard. The face shield provides an extra layer of protection for the entire face. All work must be done in a fume hood or designated containment area.
          Preparing Stock Solutions Double Nitrile Gloves, Safety Goggles, Lab CoatRisk of splashes and direct skin contact during dissolution and transfer. If significant splashing is possible, add a face shield.
          Conducting Reactions Nitrile Gloves, Safety Goggles, Lab CoatStandard protection against incidental contact and splashes within a controlled reaction setup (e.g., glassware in a fume hood).
          Spill Cleanup Double Nitrile Gloves, Safety Goggles, Face Shield, Lab Coat. (Respirator may be required for large spills of solid).Requires enhanced protection due to the uncontrolled nature of the hazard. The goal is to prevent any contact during decontamination and collection of waste.

          Procedural Guidance: Step-by-Step Safety

          Protocol 1: Donning and Doffing PPE for Safe Handling

          Properly putting on and removing PPE is critical to prevent cross-contamination.

          Donning (Putting On) Sequence:

          • Attire Check: Confirm you are wearing full-length pants and closed-toe shoes. Tie back long hair.

          • Lab Coat: Put on your lab coat and fasten all buttons.

          • Goggles/Face Shield: Put on safety goggles. If required, place the face shield over the goggles.

          • Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat. Don the second pair over the first.

          Doffing (Taking Off) Sequence - "Contaminated to Clean":

          • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container[10].

          • Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, only touching the inside surface. Hang it in its designated area or place it in a laundry bin if contaminated.

          • Face Shield/Goggles: Remove face and eye protection by handling the earpieces or strap.

          • Inner Gloves: Remove the final pair of gloves as described in step 1.

          • Hand Washing: Immediately and thoroughly wash your hands with soap and water[11].

          Protocol 2: Emergency Spill Response
          • Alert & Evacuate: Alert personnel in the immediate area. Evacuate the location of the spill.

          • Secure Area: Prevent entry into the spill zone.

          • Don PPE: Before re-entering, don the appropriate spill cleanup PPE as outlined in the table above.

          • Contain & Clean: For a solid spill, gently cover with an absorbent material to avoid raising dust. Carefully sweep or scoop the material into a labeled hazardous waste container[10][12]. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand), allow it to absorb, and then scoop it into the waste container[1].

          • Decontaminate: Clean the spill area with an appropriate solvent followed by soap and water[10].

          • Dispose: All cleanup materials, including contaminated PPE, must be placed in a sealed and properly labeled hazardous waste container[9][10].

          Disposal Plan: Completing the Safety Lifecycle

          All materials contaminated with (2R)-2-Quinolin-7-ylpropanoic acid are considered hazardous waste and must be managed according to institutional policies and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA[13].

          • Waste Segregation: Collect all contaminated solid waste, including used PPE, weighing papers, and spill cleanup materials, in a dedicated, clearly labeled hazardous waste container[10][14].

          • Labeling: The container must be labeled with the words "Hazardous Waste" and list the full chemical name of the contents[13][14].

          • Storage and Disposal: Keep waste containers closed except when adding waste[14][15]. Store them in a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal[13]. Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or down the drain[1][13].

          Visual Workflow: PPE Selection Logic

          The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

          PPE_Selection_Workflow start Start: Prepare to handle (2R)-2-Quinolin-7-ylpropanoic acid task_assessment Task Assessment: What is the physical form and scale? start->task_assessment solid_powder Handling Solid Powder (e.g., Weighing) task_assessment->solid_powder Solid solution Handling Liquid Solution task_assessment->solution Liquid base_ppe Base PPE: - Lab Coat (buttoned) - Full pants & closed-toe shoes - Safety Goggles (ANSI Z87.1) solid_powder->base_ppe ppe_solid Add Enhanced PPE: - Double Nitrile Gloves - Face Shield - Work in Fume Hood solid_powder->ppe_solid solution->base_ppe ppe_solution Add Task-Specific PPE: - Nitrile Gloves (Double recommended) - Work in Fume Hood solution->ppe_solution final_check Final Safety Check: - Emergency eyewash/shower accessible? - Spill kit ready? - Waste container available? ppe_solid->final_check ppe_solution->final_check proceed Proceed with work final_check->proceed Yes

          Sources

          ×

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.